molecular formula C16H25N3O4 B8556017 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol

2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol

Cat. No. B8556017
M. Wt: 323.39 g/mol
InChI Key: BNWXBDKMWGFMJT-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

974 mg of N,N-diisopropylethylamine and 724 mg of 2-(1-methylpiperazin-2-yl)ethanol are added to a suspension of 1 g of 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene in 10 ml of acetonitrile. The reaction medium is microwave-heated at 110° C. for 6 hours and then concentrated to dryness under reduced pressure. Purification is carried out by flash chromatography on silica gel (40-63 microns), elution being carried out with a mixture of dichloromethane and methanol (100/0) to (90/10). 1.15 g of 2-{1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol are obtained in the form of a yellow oil.
Quantity
974 mg
Type
reactant
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH:12]1[CH2:17][CH2:18][OH:19].F[C:21]1[CH:26]=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[C:23]([O:30][CH:31]([CH3:33])[CH3:32])[CH:22]=1>C(#N)C>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([C:21]2[CH:26]=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[C:23]([O:30][CH:31]([CH3:33])[CH3:32])[CH:22]=2)[CH2:13][CH:12]1[CH2:17][CH2:18][OH:19]

Inputs

Step One
Name
Quantity
974 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
724 mg
Type
reactant
Smiles
CN1C(CNCC1)CCO
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is carried out by flash chromatography on silica gel (40-63 microns), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and methanol (100/0) to (90/10)

Outcomes

Product
Name
Type
product
Smiles
CN1C(CN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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